molecular formula C6H9NO B8226848 5-Hexynamide

5-Hexynamide

Cat. No.: B8226848
M. Wt: 111.14 g/mol
InChI Key: DRXWSHCGSIJSID-UHFFFAOYSA-N
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Description

. It is a derivative of hexanoic acid and is characterized by the presence of a triple bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexynamide can be synthesized through several methods, including the reduction of nitriles and amides. One common approach involves the S N 2 displacement with cyanide ions (CN-) followed by reduction. This two-step sequence converts an alkyl halide into a primary alkylamine with an additional carbon atom. Another method is the elimination reaction of dihalides, where a 1,2-dihaloalkane is treated with a strong base such as potassium hydroxide (KOH) or sodium amide (NaNH2) to form the alkyne.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation over platinum or other suitable catalysts. This method is efficient but may require careful control of reaction conditions to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Hexynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Forms carboxylic acids or their derivatives.

  • Reduction: Produces amines or other reduced forms.

  • Substitution: Results in the formation of substituted amides or other derivatives.

Scientific Research Applications

5-Hexynamide has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Hexynamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit cell wall biosynthesis or protein synthesis in microorganisms. The molecular targets and pathways involved can vary, but typically include interactions with bacterial enzymes or structural components.

Comparison with Similar Compounds

  • Hexanamide (n-Caproamide)

  • Caproamide

  • Capronamide

  • Hexamide

  • Hexylamide

  • Hexanoamide

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Properties

IUPAC Name

hex-5-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXWSHCGSIJSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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